molecular formula C59H109N6O19P B1676584 L-Mtp-PE CAS No. 83461-56-7

L-Mtp-PE

Numéro de catalogue B1676584
Numéro CAS: 83461-56-7
Poids moléculaire: 1237.5 g/mol
Clé InChI: JMUHBNWAORSSBD-ZXSMYVEWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Mtp-PE, also known as Mifamurtide, is a synthetic muramylpeptide with significant anti-tumor metastatic and anti-viral properties . It is a macrophage activator intended for the treatment of children and adolescents with non-metastatic osteosarcoma . It is a synthetic analogue of muramyl dipeptide (MDP), a naturally occurring immune stimulatory component of cell walls from Mycobacterium species .


Synthesis Analysis

Mifamurtide is synthesized from labeled L-alanine and its protected derivative. The key intermediate product for the labeled L-MTP-PE synthesis, [(13) C3 ,D4 ]-alanyl-cephalin (2A), is synthesized from [(13) C3 ,D4 ]-L-alanine (3A) in three steps . It is a fabricated lipophilic derivative of muramyl dipeptide (MDP) and is a conjugate of MTP and dipalmitoylphosphatidylethanolamine (DPPE) .


Molecular Structure Analysis

The molecular structure of Mifamurtide is complex. It is a synthetic analogue of muramyl dipeptide, with side chains that give it a longer elimination half-life than the natural substance . The substance is applied encapsulated into liposomes .


Chemical Reactions Analysis

Mifamurtide is a macrophage activator. It is encapsulated into liposomes, which is supposed to facilitate targeting the MTP-PE to tissue macrophages and the reticuloendothelial system .


Physical And Chemical Properties Analysis

Mifamurtide is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immune stimulatory component of cell walls from Mycobacterium species. It has similar immunostimulatory effects as natural MDP with the advantage of a longer half-life in plasma .

Applications De Recherche Scientifique

Application in Osteosarcoma Treatment

Liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE) is extensively studied for its role in treating osteosarcoma. This synthetic biological agent is used for reducing pulmonary metastases, which is a common treatment failure in sarcomas. It has shown to be well-tolerated and represents a new treatment choice for patients with poor initial response to primary therapy or metastatic disease including pulmonary metastases (Anderson, 2006). Additionally, L-MTP-PE has been tested in combination with ifosfamide, showing encouraging results for osteosarcoma patients (Nardin, A. et al., 2006).

Monocyte Activation and Cytokine Induction

L-MTP-PE's mechanism of action includes the activation of monocyte tumoricidal function and stimulation of cytokine production. It has been linked to the stimulation of monocyte production of tumor necrosis factor (TNF) and interleukins (IL-1, IL-6, IL-8) in studies related to osteosarcoma and melanoma (Asano, T. et al., 1993). This activation plays a crucial role in L-MTP-PE’s antitumor activity.

Impact on Immune Response

Research indicates that L-MTP-PE, when injected intravenously, targets lung, liver, and spleen macrophages, activating them to a tumoricidal state. This macrophage activation directly contributes to the anti-metastatic activity of the molecule. The cytokine and chemokine secretion by activated macrophages could also induce recruitment and stimulation of other immune cells, contributing indirectly to the anti-tumor effect (Nardin, A. et al., 2006).

Clinical Trials and Safety Profile

L-MTP-PE has undergone clinical development, showing signs of efficacy in the treatment of patients with recurrent osteosarcoma. Most side effects were minimal, and the results from phase II studies led to a phase III trial, which observed significantly higher overall survival and disease-free survival in patients receiving L-MTP-PE combined with multi-drug chemotherapy (Ando, K. et al., 2011).

Propriétés

IUPAC Name

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78)/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUHBNWAORSSBD-WKYWBUFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H109N6O19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepact

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Mtp-PE
Reactant of Route 2
Reactant of Route 2
L-Mtp-PE
Reactant of Route 3
Reactant of Route 3
L-Mtp-PE
Reactant of Route 4
Reactant of Route 4
L-Mtp-PE
Reactant of Route 5
Reactant of Route 5
L-Mtp-PE
Reactant of Route 6
Reactant of Route 6
L-Mtp-PE

Citations

For This Compound
762
Citations
PA Meyers, AJ Chou - Current Advances in Osteosarcoma, 2014 - Springer
… by L-MTP-PE and the L-MTP-PE did not interfere with chemotherapy. In in vitro studies adding monocytes activated by L-MTP-PE to … L-MTP-PE and chemotherapy were administered …
Number of citations: 78 link.springer.com
T Asano, ES Kleinerman - Journal of immunotherapy, 1993 - journals.lww.com
… We also investigated whether L-MTP-PE therapy administered in a neoadjuvant Setting … week coursc of L-MTP-PE after surgical removal of all metastases, Following L-MTP-PE infusion, …
Number of citations: 71 journals.lww.com
E Teske, GR Rutteman, T Ingh, R Van Noort… - Anticancer …, 1998 - academia.edu
… tripeptide phosphatidylethanolamine (L-MTP-PE) was evaluated … in which they were treated with either L-MTP-PE (2 mg/m“ iv.; … Thirteen dogs were entered in the L-MTP-PE group and …
Number of citations: 29 www.academia.edu
K Venkatakrishnan, WG Kramer, TW Synold… - European journal of …, 2012 - Springer
… This study was also designed to provide data on the cardiac safety of L-MTP-PE and specifically to describe the effects of L-MTP-PE administration on the QT interval. Electrocardiogram …
Number of citations: 17 link.springer.com
PA Meyers - … Advances in Osteosarcoma: Clinical Perspectives: Past …, 2020 - Springer
… encapsulated in liposomes (L-MTP-PE) was derived as a … of L-MTP-PE to control microscopic metastatic disease in osteosarcoma. A pivotal clinical trial led to the approval of L-MTP-PE …
Number of citations: 20 link.springer.com
ID Kurzman, EG MacEwen, RC Rosenthal, LE Fox… - Clinical cancer research …, 1995 - AACR
… I and II human clinical trials indicate that L-MTP-PE … Survival times of the 1 1 dogs receiving twice weekly L-MTP-PE in trial 1 were compared … twice weekly L-MTP-PE concurrently …
Number of citations: 167 aacrjournals.org
E Dvorožňáková, J Porubcová, V Šnábel… - Parasitology …, 2008 - Springer
… In our experiment, L-MTP-PE alone and also combination of L-MTP-PE + ABZ stimulated the protective Th1 response of infected mice based on the recorded increase of serum IFN-γ …
Number of citations: 17 link.springer.com
A Nardin, ML Lefebvre, K Labroquere… - Current cancer drug …, 2006 - ingentaconnect.com
… This study was a factorial design with patients randomized to one of four arms (3 drugs ± L-MTP-PE and 4 drugs ± L-MTP-PE) but with the intent to analyze based on (i) 3 versus 4 drugs …
Number of citations: 163 www.ingentaconnect.com
M Tanaka, S Abe - Drug Research, 2022 - thieme-connect.com
… L-MTP-PE is entrapped mainly in lung and liver [2]. … However, the effectiveness of L-MTP-PE on the liver metastasis was not reported yet. We tested the effect of L-MTP-PE on liver …
Number of citations: 4 www.thieme-connect.com
P Anderson, P Meyers, E Kleinerman, C Oliva, Y Liu - Annals of Oncology, 2012 - Elsevier
… Time from initial diagnosis to L-MTP-PE treatment was 29 +/- 23 months (median 24 mo). … that were possibly L-MTP-PE related. The median number of L-MTP-PE doses given was 34 (…
Number of citations: 4 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.